6-(叔丁基)吡啶-3-胺

描述

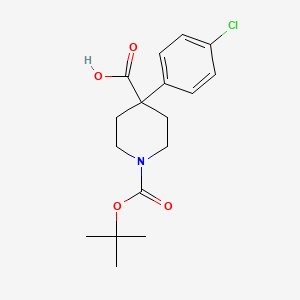

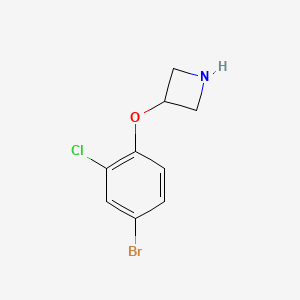

The compound 6-(Tert-butyl)pyridin-3-amine is a pyridine derivative that is of interest in various chemical syntheses and applications. The tert-butyl group attached to the pyridine ring can influence the physical and chemical properties of the molecule, making it a valuable target for synthesis and study in the context of organic chemistry and materials science.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, the synthesis of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could potentially be adapted for the synthesis of 6-(Tert-butyl)pyridin-3-amine . Additionally, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its Schiff base compounds provides insight into the synthesis of complex pyridine derivatives that may share synthetic pathways with 6-(Tert-butyl)pyridin-3-amine .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods, as well as X-ray crystallography. For example, the molecular structure of a related N-oxide pyridine derivative was determined by single-crystal X-ray diffraction methods . Similarly, the crystal and molecular structure of a thieno[2,3-c]pyridine derivative was characterized, revealing intramolecular hydrogen bonding . These techniques could be applied to determine the molecular structure of 6-(Tert-butyl)pyridin-3-amine.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. The regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been reported, which is a method that could potentially be used to synthesize 3-substituted 4-tert-butylpyridine derivatives, including 6-(Tert-butyl)pyridin-3-amine . Moreover, the metalation of pyridine derivatives with dimethylzinc and subsequent carbon-carbon coupling reactions has been explored, which could provide insights into the reactivity of 6-(Tert-butyl)pyridin-3-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can affect the solubility, boiling point, and stability of the compound . The coordination chemistry with metals, as seen in the study of lanthanide coordination properties of pyridine derivatives, can also provide information on the binding properties of 6-(Tert-butyl)pyridin-3-amine . Additionally, the thermal properties and stability of pyridine derivatives can be assessed through thermal analyses, as demonstrated in the synthesis and characterization of thieno[2,3-c]pyridine derivatives .

科学研究应用

抗真菌药物开发

6-(叔丁基)吡啶-3-胺: 衍生物已显示出作为抗真菌剂的良好效果。 一项研究强调了Probe II衍生物对多重耐药性念珠菌属的有效性 。该化合物表现出有效的抗真菌活性,其最小抑菌浓度范围为4至16 µg/mL。它还抑制麦角甾醇的形成,麦角甾醇是真菌细胞膜的关键成分,表明其有潜力成为一种新型抗真菌药物。

计算药物设计

同一项研究利用计算机模拟分子对接和动力学来预测Probe II与真菌蛋白的相互作用 。这种方法对于合理设计新药至关重要,使研究人员能够在合成化合物之前在分子水平上模拟和优化相互作用。

ADMET分析

ADMET: (吸收、分布、代谢、排泄和毒性)分析对于预测新药的安全性至关重要。 Probe II衍生物经过ADMET分析以评估其潜在毒性,这是药物开发中的标准程序 .

麦角甾醇生物合成抑制

麦角甾醇生物合成抑制是抗击真菌感染的一种靶向方法。 Probe II被证明在浓度为最小抑菌浓度的两倍时完全抑制酵母细胞中麦角甾醇的形成,证明其对关键真菌代谢途径具有特异性作用 .

对唑类药物的耐药性

对唑类药物(如氟康唑和伊曲康唑)的耐药性日益增加,这对治疗真菌感染提出了重大挑战。 6-(叔丁基)吡啶-3-胺衍生物的研究为开发能够克服这种耐药性的新型抗真菌剂提供了一条途径 .

急性淋巴细胞白血病的潜在治疗方法

虽然与6-(叔丁基)吡啶-3-胺没有直接关系,但相关的杂环化合物已被指定为欧盟治疗急性淋巴细胞白血病的孤儿药 。这突出了此类化合物在治疗应用中的更广泛潜力。

杂环化合物的合成

像6-(叔丁基)吡啶-3-胺这样的杂环化合物的合成对于开发新的药物至关重要。 这些化合物通常作为靶向各种生物活性的药物的构建块 .

生物活性分析

杂环化合物的多样性生物活性,包括6-(叔丁基)吡啶-3-胺衍生物,使其在针对各种生物靶点的分析中具有价值。 这可以导致发现针对目前缺乏有效治疗方法的疾病的新型治疗剂 .

安全和危害

未来方向

作用机制

Target of Action

The primary target of 6-(Tert-butyl)pyridin-3-amine, also referred to as Probe II, is the Sterol 14-alpha demethylase (CYP51) protein found in Candida species . This protein plays a crucial role in the ergosterol biosynthesis pathway, which is vital for maintaining the integrity and fluidity of the fungal cell membrane .

Mode of Action

Probe II interacts with its target, CYP51, by binding to it . This binding inhibits the formation of ergosterol, a key component of the fungal cell membrane . The inhibition of ergosterol biosynthesis disrupts the cell membrane’s structure and function, leading to the death of the fungal cells .

Biochemical Pathways

The interaction of Probe II with CYP51 affects the ergosterol biosynthesis pathway . Ergosterol is analogous to cholesterol in human cells and is crucial for maintaining the fungal cell membrane’s fluidity and integrity . By inhibiting the formation of ergosterol, Probe II disrupts the cell membrane, leading to cell death .

Pharmacokinetics

The pharmacokinetic properties of Probe II, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been analyzed . The compound exhibits high gastrointestinal absorption and is BBB permeant . The admet analysis suggests that probe ii could be moderately toxic to humans .

Result of Action

Probe II exhibits potent antifungal activity against Candida species, including several multidrug-resistant strains . It inhibits the formation of yeast to mold and ergosterol formation . The minimum inhibitory concentration ranges from 4 to 16 µg/mL, and the minimum fungicidal concentration is in the range of 4‒32 µg/mL . These concentrations are enough to eliminate Candida species .

属性

IUPAC Name |

6-tert-butylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIXMWFCKMCQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291156 | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39919-70-5 | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)